![molecular formula C16H21N B1248344 Herbindole B](/img/structure/B1248344.png)
Herbindole B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Herbindole B is a natural product found in Axinella with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- Total Synthesis: Herbindole B has been synthesized through a series of complex chemical reactions. Jackson, Banfield, and Kerr (2005) achieved this via a Diels-Alder reaction, indicating the intricate nature of its synthesis (Jackson, Banfield, & Kerr, 2005).
- Synthesis of Herbindoles: Saito, Ichimaru, and Sato (2012) reported the first total syntheses of herbindoles A, B, and C using transition-metal-catalyzed intramolecular cyclization, showcasing an efficient synthetic route (Saito, Ichimaru, & Sato, 2012).
- Practical Synthesis: Chandrasoma, Pathmanathan, and Buszek (2015) described a practical, multi-gram synthesis of herbindole B from a common intermediate, highlighting a scalable approach to its production (Chandrasoma, Pathmanathan, & Buszek, 2015).
Applications in Natural Product Synthesis
- C-H Functionalization/Indolization Method: Leal et al. (2016) applied a palladium-catalyzed C-H functionalization/indolization method in the synthesis of herbindole B, demonstrating the compound's utility in developing novel synthetic methodologies (Leal et al., 2016).
- Ruthenium-Catalyzed Allylation: Thies, Stürminger, and Haak (2016) achieved the synthesis of herbindole A via a ruthenium-catalyzed allylation–cycloisomerization cascade, indicating the compound's relevance in exploring new catalytic processes (Thies, Stürminger, & Haak, 2016).
Biological Activity and Potential Applications
- Anticancer Activity: Research on indirubin derivatives, closely related to herbindole B, has shown inhibition of cyclin-dependent kinase in tumor cells, suggesting potential antitumor efficacy. This could imply similar properties for herbindole B or its derivatives (Marko et al., 2001).
- Neural Anti-Inflammatory Activity: Bisindole alkaloids, which include herbindole B, have demonstrated anti-inflammatory effects in neural cells. This suggests a potential application of herbindole B in treating inflammatory conditions (Qu et al., 2013).
properties
Product Name |
Herbindole B |
---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
(6S,8R)-4-ethyl-5,6,8-trimethyl-1,6,7,8-tetrahydrocyclopenta[g]indole |
InChI |
InChI=1S/C16H21N/c1-5-12-11(4)14-9(2)8-10(3)15(14)16-13(12)6-7-17-16/h6-7,9-10,17H,5,8H2,1-4H3/t9-,10+/m0/s1 |
InChI Key |
SLBKOSASZGXKPE-VHSXEESVSA-N |
Isomeric SMILES |
CCC1=C(C2=C([C@@H](C[C@@H]2C)C)C3=C1C=CN3)C |
Canonical SMILES |
CCC1=C(C2=C(C(CC2C)C)C3=C1C=CN3)C |
synonyms |
herbindole B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.